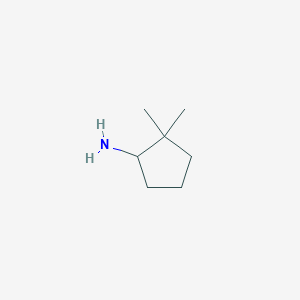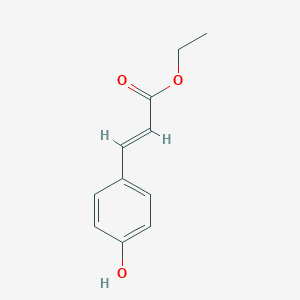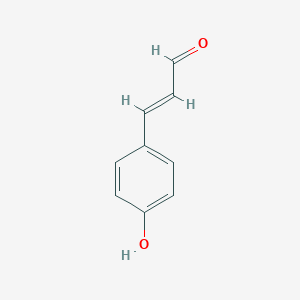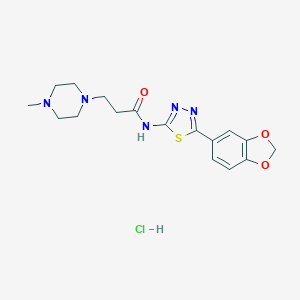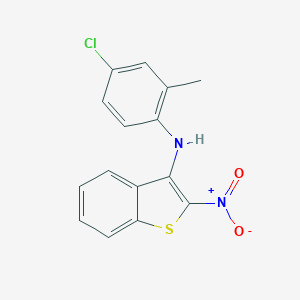
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the benzo[b]thiophene family, which is known for its diverse biological activities.
Mechanism Of Action
The exact mechanism of action of Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is not yet fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, it has been suggested that the anti-inflammatory and analgesic properties of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Biochemical And Physiological Effects
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- has been shown to exhibit significant biochemical and physiological effects. It has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their apoptosis. Moreover, this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Advantages And Limitations For Lab Experiments
The advantages of using Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- in lab experiments include its potent anticancer, anti-inflammatory, and analgesic properties, which make it a potential candidate for the development of novel therapeutic agents. However, the limitations of using this compound in lab experiments include its toxicity and limited solubility, which may affect its efficacy and safety.
Future Directions
There are several future directions for the research on Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro-. These include:
1. The development of more efficient synthesis methods to improve the yield and purity of the compound.
2. The identification of the exact mechanism of action of this compound and its molecular targets.
3. The evaluation of the efficacy and safety of this compound in preclinical and clinical studies.
4. The development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
5. The exploration of the potential applications of this compound in other fields such as agriculture and environmental science.
In conclusion, Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is a chemical compound that has shown significant potential in various fields of scientific research. Its potent anticancer, anti-inflammatory, and analgesic properties make it a potential candidate for the development of novel therapeutic agents. However, further research is required to fully understand its mechanism of action, efficacy, and safety.
Synthesis Methods
The synthesis of Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is carried out by the reaction of 2-aminothiophene with 4-chloro-2-methylaniline in the presence of a catalyst such as palladium acetate. The reaction is then followed by the nitration of the resulting product with nitric acid to obtain the final compound.
Scientific Research Applications
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
CAS RN |
149338-14-7 |
|---|---|
Product Name |
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- |
Molecular Formula |
C15H11ClN2O2S |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-8-10(16)6-7-12(9)17-14-11-4-2-3-5-13(11)21-15(14)18(19)20/h2-8,17H,1H3 |
InChI Key |
HFIVBNYTOSCVMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Other CAS RN |
149338-14-7 |
synonyms |
N-(4-chloro-2-methyl-phenyl)-2-nitro-benzothiophen-3-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



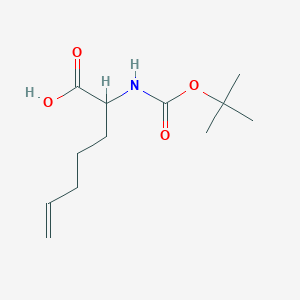
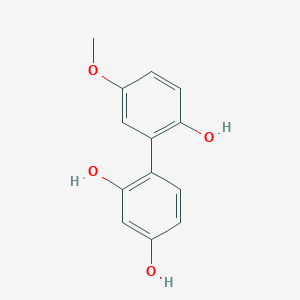
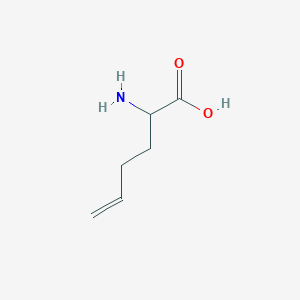
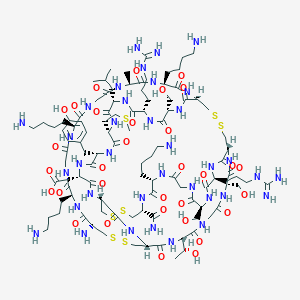

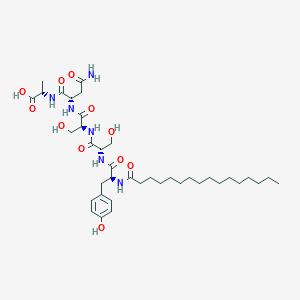
![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
